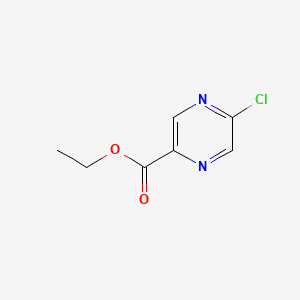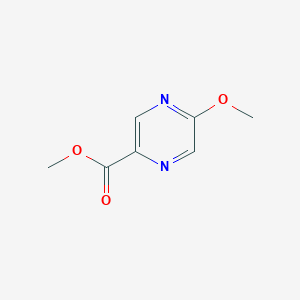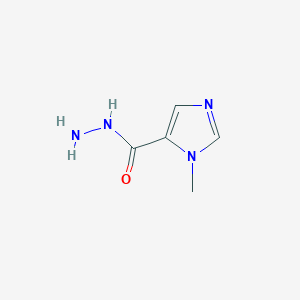
1,2-Bis(chloromethyl)-4-methylbenzene
Descripción general
Descripción
The compound 1,2-Bis(chloromethyl)-4-methylbenzene is a chlorinated aromatic compound that is structurally related to various other bis(chloromethyl)benzene derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules and have been the subject of various studies to understand their reactivity and properties.
Synthesis Analysis
The synthesis of related compounds often involves halogenation reactions or the use of Grignard reagents. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, indicating that similar methods could potentially be applied to synthesize this compound . Additionally, (Chloromethyl)bis(4-fluorophenyl)methylsilane was synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene and dichloro(chloromethyl)methylsilane, showcasing another potential route for the synthesis of chloromethylated aromatic compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray crystallography and NMR spectroscopy. For example, the X-ray crystal structure of 1,2-bis(chloromercurio)tetrafluorobenzene revealed a highly cross-linked supramolecular structure . Similarly, the molecular structures of bis(dimesitylphosphino) derivatives were confirmed by X-ray crystallography, which showed unusually large bond angles around phosphorus atoms . These studies suggest that the molecular structure of this compound could also be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of bis(chloromethyl)benzene derivatives with various reagents has been explored. For instance, the interaction of 1,2-bis(chloromercurio)tetrafluorobenzene with aldehydes, nitriles, and epoxides has been studied, showing that it does not form stable adducts with aliphatic aldehydes but does form an adduct with benzaldehyde . This suggests that this compound may also exhibit selective reactivity with different organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the introduction of tert-butyl side groups in polyimides derived from bis(aminophenoxy)benzene derivatives resulted in materials with low dielectric constants, low moisture absorption, and high glass transition temperatures . These findings indicate that the physical and chemical properties of this compound could be influenced by the presence of substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Metal Vapour Synthesis
1,2-Bis(chloromethyl)-4-methylbenzene has been utilized in the synthesis of metal vapor complexes. For instance, it was involved in the preparation of bis(2-chloro-1,4-dimethylbenzene) chromium (O) by co-condensation of vaporized chromium with the corresponding organic ligand at 77 K. This process, detailed in a study by Lumme et al. (1983), confirmed the compositions and sandwich structures of the complexes through mass spectra and IR spectra analysis (Lumme, P., Bagh, P. V., Kahima, J., & Karrus, H., 1983).
Synthesis of Organometallic Compounds
The chemical has been instrumental in the synthesis of various organometallic compounds. For example, a study by Sommer et al. (2013) utilized a related compound in the synthesis of quinonoid-bridged dinuclear complexes, indicating its potential in forming complex molecular structures (Sommer, M. G., Schweinfurth, D., Weisser, F., Hohloch, S., & Sarkar, B., 2013).
Synthesis of Intermediates for Industrial Applications
In the field of industrial chemistry, this compound has been used to synthesize intermediates for fungicides, demonstrating its application in agricultural chemistry. Guo Xiang-li (2013) described its use in synthesizing (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of the fungicide flusilazole (Guo Xiang-li, 2013).
Catalysis in Organic Synthesis
This compound plays a role as a catalyst in organic synthesis. For instance, Hayashi et al. (1995) reported its use in the successful synthesis of 1,4-Dibenzylbenzene through a Friedel-Crafts benzylation process (Hayashi, E., Furukawa, Y., Takahashi, Y., Itoh, H., & Yoneda, N., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
1,2-bis(chloromethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDNYZRXYYFVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335283 | |
| Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2735-06-0 | |
| Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















